Product packaging for 6-Phenyl-2,3-pyridinedicarboxylic acid(Cat. No.:)

6-Phenyl-2,3-pyridinedicarboxylic acid

Cat. No.: B8482833
M. Wt: 243.21 g/mol
InChI Key: XZDJFIXQVLSADY-UHFFFAOYSA-N
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Description

Genesis and Early Investigations of Pyridinedicarboxylic Acids

Pyridinedicarboxylic acids are a class of organic compounds characterized by a pyridine (B92270) ring substituted with two carboxylic acid groups. The parent compound, pyridinedicarboxylic acid, can exist in several isomeric forms depending on the positions of the carboxylic acid groups on the pyridine ring. These compounds have been a subject of chemical investigation for many years due to their versatile coordination chemistry and their role as precursors in the synthesis of various organic molecules. Early research in this area focused on the synthesis of the different isomers and understanding their fundamental chemical properties.

Discovery and Initial Characterization of 6-Phenyl-2,3-pyridinedicarboxylic acid

Evolution of Research Perspectives on the Pyridinedicarboxylic Acid Scaffold

Research on the broader pyridinedicarboxylic acid scaffold has evolved significantly over time. Initially, the focus was on fundamental synthesis and reactivity. More recently, there has been a surge of interest in their application as ligands in coordination chemistry and materials science. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, allowing for the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers. These materials are investigated for potential applications in catalysis, gas storage, and as luminescent materials. While this research is extensive for isomers like 2,6- and 3,5-pyridinedicarboxylic acid, specific studies highlighting this compound in this context are not prevalent.

Interdisciplinary Relevance of this compound Research

Despite the limited direct research, the potential interdisciplinary relevance of this compound can be inferred from its chemical structure. The presence of both a rigid, aromatic backbone and multiple coordination sites makes it a candidate for applications in materials science and supramolecular chemistry.

Notably, this compound has been mentioned in patent literature as a potential monomer for the synthesis of polycondensates. google.comgoogleapis.comgoogle.com These polycondensates are described for use in cosmetic or pharmaceutical compositions, particularly to enhance properties like gloss and longevity in products such as lipsticks. google.comgoogleapis.com The incorporation of a phenyl-substituted pyridinedicarboxylic acid could potentially influence the physical properties of the resulting polymer, such as its refractive index and adhesion.

Below is a data table summarizing the potential application mentioned in the patent literature.

Potential Application Area Proposed Role of this compound Potential Benefit
Cosmetics / PharmaceuticalsMonomer in a polycondensateImproved gloss and staying power of the final product google.comgoogleapis.com

It is important to note that its inclusion in a list of potential monomers in a patent does not confirm its widespread use or provide detailed research findings on its efficacy or synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B8482833 6-Phenyl-2,3-pyridinedicarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

6-phenylpyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C13H9NO4/c15-12(16)9-6-7-10(14-11(9)13(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18)

InChI Key

XZDJFIXQVLSADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

Nomenclature and Advanced Structural Considerations of 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Systematic IUPAC Nomenclature and Common Synonyms for 6-Phenyl-2,3-pyridinedicarboxylic acid and its Key Derivatives

The officially recognized name for the compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . The name systematically describes a pyridine (B92270) ring substituted with a phenyl group at the 6-position and two carboxylic acid groups at the 2- and 3-positions.

The parent molecule, pyridine-2,3-dicarboxylic acid, is commonly known as Quinolinic acid . wikipedia.orgwikipedia.org Therefore, the title compound can also be referred to as 6-Phenylquinolinic acid, although this is less common in formal chemical literature. Key derivatives of this compound are named by standard IUPAC conventions, which involve changing the suffix of the acid or adding the name of the modifying chemical group.

Below is an interactive data table detailing the nomenclature of the primary compound and some of its significant derivatives.

Compound Type Structure Systematic IUPAC Name Common Synonyms/Notes
Parent AcidThis compoundThis compound6-Phenylquinolinic acid
Dimethyl EsterDimethyl 6-phenyl-2,3-pyridinedicarboxylateDimethyl 6-phenyl-2,3-pyridinedicarboxylateFormed by esterification with methanol.
Diethyl EsterDiethyl 6-phenyl-2,3-pyridinedicarboxylateDiethyl 6-phenyl-2,3-pyridinedicarboxylateFormed by esterification with ethanol.
Diamide6-Phenyl-2,3-pyridinedicarboxamide6-Phenyl-2,3-pyridinedicarboxamideFormed by reaction with ammonia (B1221849).
Anhydride (B1165640)6-Phenylfuro[3,4-b]pyridine-5,7-dione6-Phenylfuro[3,4-b]pyridine-5,7-dioneIntramolecular dehydration product.

Tautomerism and Protomeric Equilibria in this compound Systems

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org this compound, possessing both acidic carboxylic acid groups and a basic pyridine nitrogen atom, can exhibit prototropic tautomerism, leading to the formation of zwitterions. wikipedia.org

Zwitterionic Forms: A zwitterion, or inner salt, is a neutral molecule with both positive and negative charges. wikipedia.org In this system, a proton can transfer from one of the carboxylic acid groups to the pyridine nitrogen atom. This results in a pyridinium (B92312) cation and a carboxylate anion within the same molecule. Given the two carboxylic acid groups, two principal zwitterionic tautomers are possible, depending on which carboxyl group is deprotonated.

The equilibrium between the neutral form and the zwitterionic forms is highly dependent on the environment.

In Solution: The polarity of the solvent plays a crucial role. In polar, protic solvents like water, the zwitterionic form is often stabilized through hydrogen bonding with solvent molecules. wikipedia.org

In the Solid State: In crystals, the predominant form (neutral or zwitterionic) is determined by the packing forces and intermolecular hydrogen bonding network. nih.gov It is not uncommon for both forms to co-exist in the same crystal lattice. nih.gov

The equilibrium can be represented as follows:

Neutral Form ⇌ Zwitterion 1 (proton from C2-COOH) ⇌ Zwitterion 2 (proton from C3-COOH)

Intramolecular Interactions and Hydrogen Bonding Networks within this compound

The proximity of the two carboxylic acid groups at the 2- and 3-positions creates a favorable geometry for the formation of a strong intramolecular hydrogen bond. This type of interaction is observed in other ortho-dicarboxylic acids and significantly influences the molecule's properties. nih.gov

A likely intramolecular hydrogen bond would form between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of the adjacent one. This interaction would create a seven-membered pseudo-ring, which is a stable arrangement. The formation of this internal hydrogen bond can:

Influence Acidity: By stabilizing the molecule, it can affect the pKa values of the carboxylic acid protons. The proton involved in the intramolecular bond is less acidic, while the other may become more acidic.

Dictate Conformation: It locks the two carboxylic acid groups into a relatively planar and rigid orientation with respect to each other.

Compete with Intermolecular Bonding: In the solid state, there is a competition between the formation of this intramolecular bond and the formation of intermolecular hydrogen bonds, such as the common carboxylic acid dimer synthon or acid-pyridine synthons. uky.edursc.org The specific pattern adopted will determine the crystal packing.

Polymorphism and Solid-State Structural Variability of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is common in organic molecules, particularly those with multiple hydrogen bond donors and acceptors, such as pyridinedicarboxylic acids. rsc.orgresearchgate.net

While specific polymorphic studies on this compound are not widely reported, its structural features strongly suggest a high potential for polymorphism. The variability in its solid-state structure would primarily arise from different ways the molecules pack together, driven by the optimization of intermolecular interactions.

Key factors contributing to potential polymorphism include:

Hydrogen Bonding Competition: As mentioned, there is a competition between different hydrogen bonding motifs. One polymorph might be dominated by intramolecular hydrogen bonds and van der Waals interactions, another by intermolecular carboxylic acid dimers, and a third by strong hydrogen bonds between the carboxylic acid and the pyridine nitrogen of a neighboring molecule (acid-pyridine heterosynthon). uky.edu

Conformational Differences: Different crystalline forms could trap the molecule in slightly different conformations, for instance, with varying phenyl-pyridine dihedral angles.

Solvent Inclusion: Crystallization from different solvents can lead to the formation of solvates, which are distinct crystalline forms that include solvent molecules in the lattice. These solvates can have entirely different packing and hydrogen bonding networks.

Synthetic Methodologies for 6 Phenyl 2,3 Pyridinedicarboxylic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 6-Phenyl-2,3-pyridinedicarboxylic acid

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be envisaged, primarily focusing on the formation of the pyridine (B92270) ring and the installation of its substituents.

A primary disconnection strategy involves breaking the bonds forming the pyridine ring itself. This leads to acyclic precursors that can be cyclized in the forward synthesis. One logical approach is a disconnection that breaks two C-N bonds and one C-C bond of the pyridine ring, suggesting a multi-component reaction strategy. This would involve precursors that can provide the C2-C3, C4-C5, and C6-N fragments of the pyridine core, along with the phenyl and dicarboxylic acid functionalities or their precursors.

Another key disconnection targets the C6-phenyl bond. This suggests a precursor pyridine ring already functionalized with carboxylic acid groups (or their synthetic equivalents) at the 2 and 3 positions, and a leaving group (such as a halogen) at the 6-position. The phenyl group could then be introduced via a transition metal-catalyzed cross-coupling reaction. This approach benefits from the wealth of well-established cross-coupling methodologies.

Finally, a functional group interconversion (FGI) strategy can be considered. This would involve retrosynthetically transforming the carboxylic acid groups into other functionalities that might be easier to introduce or that could facilitate the synthesis of the pyridine ring. For instance, the dicarboxylic acid could be derived from the oxidation of corresponding methyl or other alkyl groups, or from the hydrolysis of ester or nitrile precursors.

These retrosynthetic pathways highlight the main strategies available for the synthesis of this compound, each with its own set of advantages and challenges.

Conventional Synthesis Routes to this compound

Conventional synthetic methods for constructing the this compound scaffold can be broadly categorized into those that build the pyridine ring from acyclic precursors and those that modify a pre-existing pyridine ring.

Cyclocondensation Approaches for Pyridine Ring Formation

Cyclocondensation reactions are a classical and powerful tool for the de novo synthesis of pyridine rings. While a direct, one-pot cyclocondensation leading to this compound is not commonly reported, analogous reactions provide a conceptual basis. The Hantzsch pyridine synthesis, a well-known multi-component reaction, typically yields 1,4-dihydropyridines which can then be oxidized to pyridines. wikipedia.orgresearchgate.netchemtube3d.comorganic-chemistry.org A hypothetical adaptation for the target molecule could involve the condensation of a β-ketoester, an aldehyde, and a nitrogen donor, with subsequent oxidation. However, achieving the specific 2,3-dicarboxylic acid and 6-phenyl substitution pattern through this method would require carefully chosen and potentially complex starting materials.

Another classical approach involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. The challenge in applying this to this compound lies in the synthesis of the requisite, highly functionalized 1,5-dicarbonyl precursor.

Functional Group Interconversion Strategies on Preformed Pyridine Scaffolds

A more common and often more practical approach involves the modification of an existing, simpler pyridine derivative. This strategy relies on the robust and predictable chemistry of functional group interconversions. For the synthesis of this compound, a plausible route starts from a precursor such as 6-phenyl-2,3-dimethylpyridine. The two methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. This oxidation of alkylpyridines to pyridinedicarboxylic acids is a well-established transformation. wikipedia.org

Alternatively, starting from a halogenated pyridine, such as 2,3-dichloro-6-phenylpyridine, the chloro groups could potentially be converted to carboxylic acids through various methods, including cyanation followed by hydrolysis, or through metal-catalyzed carboxylation reactions.

The following table summarizes potential functional group interconversion strategies:

Precursor Functional GroupTarget Functional GroupReagents and Conditions
-CH₃-COOHKMnO₄, heat; or HNO₃, heat
-Br / -Cl-CNNaCN or KCN, often with a catalyst
-CN-COOHAcid or base hydrolysis
-Br / -Cl-COOHDirect carboxylation using CO and a palladium catalyst

This table presents generalized functional group interconversions and specific conditions would need to be optimized for the target molecule.

Multi-Component Reactions Incorporating the this compound Motif

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov While a specific MCR that directly yields this compound is not prominently described in the literature, the principles of MCRs can be applied to construct the core structure.

For instance, a variation of the Hantzsch synthesis or other pyridine-forming MCRs could be designed. wikipedia.orgresearchgate.netchemtube3d.comorganic-chemistry.org This would likely involve the reaction of a phenyl-containing building block, a component to provide the C2-C3 dicarboxylate unit (or a precursor), and a nitrogen source. The development of such a specific MCR would represent a significant advancement in the synthesis of this particular scaffold.

Advanced Synthetic Techniques and Innovations for this compound and its Derivatives

Modern synthetic chemistry has been revolutionized by the advent of transition metal-catalyzed reactions, which offer unprecedented efficiency and selectivity. These methods are particularly well-suited for the synthesis of complex aromatic and heteroaromatic compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound can be strategically designed to leverage these reactions for the introduction of the phenyl group onto the pyridine ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a prime candidate for this transformation. researchgate.net A plausible synthetic route would involve the synthesis of a 6-halopyridine-2,3-dicarboxylate ester, which could then be coupled with phenylboronic acid. The ester groups serve as protecting groups for the carboxylic acids and can be readily hydrolyzed in a final step. The choice of catalyst, ligand, and base is crucial for the success of the coupling reaction, especially with potentially coordinating nitrogen heterocycles. nih.govacs.orgbeilstein-journals.org

Negishi Coupling: The Negishi coupling, which utilizes an organozinc reagent, is another excellent method for C-C bond formation. orgsyn.orgwikipedia.orgorganic-chemistry.org In this approach, a 6-halopyridine-2,3-dicarboxylate ester would be reacted with a phenylzinc reagent in the presence of a palladium or nickel catalyst. orgsyn.org Negishi couplings are known for their high functional group tolerance and can often be effective where other coupling methods fail.

The general scheme for these cross-coupling reactions is as follows:

Scheme 1: General representation of Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of a 6-phenylpyridine derivative.

The following table provides a comparative overview of these two key cross-coupling reactions:

ReactionOrganometallic ReagentCatalystKey Advantages
Suzuki-Miyaura CouplingPhenylboronic acid or esterPalladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))High functional group tolerance; commercially available and stable reagents; environmentally benign byproducts.
Negishi CouplingPhenylzinc halidePalladium or Nickel complexes (e.g., Pd(PPh₃)₄, NiCl₂(dppf))High reactivity of organozinc reagents; broad scope of substrates.

This table provides a general overview, and specific reaction conditions would need to be optimized.

These advanced techniques offer a convergent and efficient route to this compound and its derivatives, allowing for the late-stage introduction of the phenyl group, which is a significant advantage in the synthesis of analogues for structure-activity relationship studies.

Flow Chemistry and Continuous Synthesis Methodologies for this compound

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly in the critical oxidation of the 6-phenylquinoline (B1294406) precursor. The use of microreactors, such as the Corning Low Flow Reactor (LFR), facilitates superior control over reaction parameters, enhances safety, and can improve yields and purity.

This methodology can be directly extrapolated to the synthesis of this compound from 6-phenylquinoline. The phenyl substituent at the 6-position is not expected to interfere with the oxidative cleavage of the benzene (B151609) ring of the quinoline (B57606) core. The enhanced safety and efficiency of flow ozonolysis make it a highly attractive option for the industrial-scale production of this compound.

Table 1: Ozonolysis of Quinoline in a Corning Low Flow Reactor rsc.org

SubstrateMethodConversion (%)Yield of Pyridine-2,3-dicarboxylic acid (%)
QuinolineSingle-Pass75.672.7
QuinolineRecycling95.2Not Reported
8-NitroquinolineSingle-Pass52.424.7
8-NitroquinolineRecycling76.9Not Reported
6-MethoxyquinolineSingle-Pass45.2Not Reported
6-MethoxyquinolineRecycling73.5Not Reported

Chemoenzymatic and Biocatalytic Pathways towards this compound Scaffolds

The application of enzymes in the synthesis of this compound offers a green and highly selective alternative to conventional chemical methods. Biocatalysis can be employed both in the synthesis of the 6-phenylquinoline precursor and in its subsequent oxidation.

Monoamine oxidase (MAO-N) biocatalysts have been shown to be effective in the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinolines. acs.orgnorthumbria.ac.ukresearchgate.net This enzymatic approach operates under mild conditions, typically in an aqueous buffer at or near physiological pH and temperature, and avoids the use of harsh chemical oxidants. While the direct enzymatic synthesis of 6-phenylquinoline has not been specifically detailed, the broad substrate scope of MAO-N variants suggests that a suitably substituted tetrahydroquinoline could serve as a viable precursor. Studies have shown that various substituents on the THQ backbone are tolerated, although electronic properties can affect conversion rates. northumbria.ac.ukresearchgate.net

For the critical oxidation of the 6-phenylquinoline ring to the desired dicarboxylic acid, enzymatic pathways offer potential for high selectivity. Quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, is known to initiate the microbial catabolism of quinoline by oxidizing the C-2 position. rsc.org Other enzymatic systems, such as those found in various microorganisms, can hydroxylate the quinoline ring at different positions. rsc.org While a complete enzymatic cascade for the conversion of 6-phenylquinoline to this compound has not been fully elucidated, the existing research into microbial degradation pathways of quinoline provides a strong foundation for future development in this area. Chemoenzymatic strategies, combining enzymatic steps with chemical ones, could also be envisioned. For instance, an initial enzymatic hydroxylation could render the quinoline ring more susceptible to subsequent chemical oxidation under milder conditions.

Table 2: Substrate Scope of MAO-N Biocatalytic Aromatization of Tetrahydroquinolines acs.orgresearchgate.net

Substituent on THQConversion to Quinoline (%)
Unsubstituted>99
6-Fluoro>99
6-Chloro>99
6-Bromo>99
6-Methyl85
6-Methoxy11
8-Methyl>99

Optimization of Synthetic Yields and Stereochemical Selectivity for this compound

Optimizing the synthetic yield is a critical aspect of producing this compound cost-effectively. The primary focus for optimization lies in the oxidative cleavage of the 6-phenylquinoline precursor. Traditional oxidation methods often require harsh conditions and can lead to over-oxidation or the formation of byproducts, thus lowering the yield.

Recent advancements have focused on catalyst and reaction condition optimization. For instance, in the synthesis of related quinoline-4-carboxylic acids via the Doebner reaction, careful selection of the Lewis acid catalyst and control of reactant stoichiometry have been shown to significantly improve yields, particularly for electron-deficient substrates. nih.gov While this applies to the precursor synthesis, similar principles apply to the oxidation step. For the oxidation of halogenated quinolines to the corresponding pyridine-2,3-dicarboxylic acids, methods using either ozone followed by hydrogen peroxide or catalytic ruthenium tetroxide have been investigated, with yields ranging from 46-71% depending on the substituent. researchgate.net The choice of oxidant, catalyst, solvent, temperature, and reaction time are all crucial parameters that must be fine-tuned to maximize the yield of this compound.

Regarding stereochemical selectivity, it is generally not a consideration for the final product, as this compound is an achiral, aromatic molecule. However, if any of the synthetic intermediates were chiral, stereoselective synthesis would become important. For instance, if a chemoenzymatic route involving the dearomatization of the pyridine ring were employed, as has been demonstrated for other pyridine derivatives, controlling the stereochemistry of the resulting piperidine (B6355638) intermediates would be crucial. tapi.com

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound is an area where the principles of green chemistry can be effectively applied to reduce environmental impact and improve sustainability. Key areas of focus include the use of safer solvents, maximization of atom economy, and the development of sustainable catalytic systems.

Solvent-Free and Aqueous Media Syntheses

Traditional syntheses of quinolines and their derivatives often rely on volatile and potentially toxic organic solvents. A significant step towards a greener synthesis of this compound and its precursors is the adoption of solvent-free conditions or the use of water as a reaction medium.

For the synthesis of the quinoline precursor, solvent-free Friedländer annulation reactions have been developed using various nanocatalysts, achieving good to excellent yields at elevated temperatures. nih.gov Additionally, certain reactions for preparing quinoline derivatives, such as the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids, have been successfully performed in water, which is an ideal green solvent. acs.org

In the oxidation step, performing the reaction in an aqueous medium is also feasible. For example, the oxidation of quinoline with a chlorate (B79027) salt can be conducted in an aqueous acidic medium. rsc.org The use of aqueous systems not only reduces the reliance on organic solvents but can also simplify product isolation and purification.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Reactions with high atom economy generate less waste and are therefore more sustainable.

In the context of this compound synthesis, addition and cycloaddition reactions generally exhibit high atom economy. For instance, a one-pot synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins has been reported as a highly atom-economical pathway. rsc.org In contrast, substitution and elimination reactions often have poor atom economy. scranton.edu

The traditional oxidation of 6-phenylquinoline can generate significant waste, depending on the oxidant used. For example, oxidations using permanganate or chromic acid produce large quantities of inorganic waste. A greener alternative is the use of catalytic oxygen or hydrogen peroxide, where the only byproduct is water. Ozonolysis, particularly in a flow system where ozone is generated on-demand and consumed efficiently, also represents a more atom-economical approach compared to stoichiometric heavy-metal oxidants. rsc.org

Sustainable Catalysis in this compound Production

The use of sustainable catalysts is paramount in developing a green synthesis for this compound. This involves replacing stoichiometric reagents with catalytic alternatives and favoring catalysts based on earth-abundant and non-toxic metals.

For the synthesis of the 6-phenylquinoline precursor, a shift from precious metal catalysts (e.g., palladium, ruthenium) to catalysts based on more abundant metals like iron, copper, or nickel is a key green strategy. tandfonline.comrsc.org Iron(III) chloride, for example, has been used as an inexpensive, non-toxic, and environmentally benign catalyst for the efficient synthesis of quinoline derivatives. tandfonline.com Furthermore, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govnih.gov Metal-free catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have also emerged as highly effective and recyclable options for quinoline synthesis. nih.gov

In the oxidation step, sustainable catalysis involves using clean oxidants like O2 or H2O2 in conjunction with efficient catalysts. The direct C-H activation and functionalization of the pyridine ring is an active area of research that promises more sustainable routes to functionalized pyridines, minimizing the need for pre-functionalized substrates and reducing the number of synthetic steps. acs.orgnih.govrsc.org

Chemical Reactivity and Derivatization Strategies for 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Reactivity of Carboxylic Acid Moieties in 6-Phenyl-2,3-pyridinedicarboxylic acid

The two adjacent carboxylic acid groups are the primary sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification: The carboxylic acid groups can be converted to esters through reactions with alcohols, typically under acidic catalysis (Fischer esterification). masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water byproduct. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, the esterification can be catalyzed by a strong acid salt of a pyridine carboxylic acid ester itself, allowing for a cyclic process. google.com Another approach involves the palladium-catalyzed reaction of the corresponding 2,3-dichloropyridine (B146566) derivative with carbon monoxide and an alcohol. google.com Given the two carboxylic acid groups in this compound, both mono- and di-esters can be formed depending on the reaction conditions and stoichiometry of the alcohol used.

Amidation: Amidation of the carboxylic acid groups can be achieved by reacting the diacid with amines. This transformation often requires the activation of the carboxylic acids, for instance, by converting them to more reactive acyl chlorides first. nih.govnih.gov The diacid can be treated with thionyl chloride to form the diacid chloride, which then readily reacts with primary or secondary amines to yield the corresponding diamides. nih.gov Direct amidation is also possible using coupling agents that activate the carboxylic acid in situ. researchgate.net

Imide Formation: The presence of two adjacent carboxylic acid groups allows for the formation of a cyclic imide. This is typically achieved by heating the dicarboxylic acid with a primary amine or ammonia (B1221849), often with the removal of water. The reaction can proceed through an intermediate anhydride (B1165640). For instance, 2,3-pyridinedicarboxylic anhydride reacts with substituted anilines to form the corresponding imide derivatives, specifically 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-diones. hilarispublisher.com The reaction conditions, such as the solvent and the use of auxiliary reagents, can influence the product distribution between the imide and isomeric amides. researchgate.net

Table 1: Derivatization Reactions of the Carboxylic Acid Moieties
Reaction TypeReagentsProduct TypeNotes
EsterificationAlcohol (e.g., R-OH), Acid Catalyst (e.g., H₂SO₄)Mono- or Di-esterEquilibrium reaction; often requires removal of water. masterorganicchemistry.com
Amidation1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., R-NH₂)Mono- or Di-amideProceeds via an acid chloride intermediate. nih.gov
Imide FormationPrimary Amine (e.g., R-NH₂), HeatCyclic ImidePossible due to the adjacent positioning of the two carboxylic acid groups. hilarispublisher.com

Pyridinecarboxylic acids can undergo decarboxylation, with the ease of this reaction being highly dependent on the position of the carboxyl group. Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is known to decarboxylate readily in aqueous solutions at elevated temperatures. cdnsciencepub.com Studies have shown that quinolinic acid decarboxylates significantly faster than other pyridinedicarboxylic acid isomers. cdnsciencepub.com The reaction proceeds via the loss of carbon dioxide, typically from the 2-position, to form nicotinic acid (pyridine-3-carboxylic acid).

The mechanism for the decarboxylation of pyridinecarboxylic acids in aqueous solution involves both the isoelectric (zwitterionic) species and the anionic form. cdnsciencepub.com It is proposed that the transition state resembles a carbanion or ylid, and carbon-carbon bond breaking is well advanced in the transition state for both the anion and the isoelectric species. cdnsciencepub.com Electron-withdrawing groups on the pyridine ring can lower the temperature required for decarboxylation. mdma.ch The 6-phenyl substituent on the target molecule would likely influence the rate of decarboxylation through its electronic and steric effects, but the fundamental pathway is expected to be similar to that of the parent quinolinic acid.

Acid Chlorides: The carboxylic acid groups can be readily converted into more reactive acyl chlorides (or acid chlorides). This is a common strategy to activate the carboxyl groups for subsequent reactions like amidation or esterification. nih.govlibretexts.org A standard reagent for this transformation is thionyl chloride (SOCl₂). nih.govlibretexts.orgyoutube.com The reaction of a carboxylic acid with thionyl chloride replaces the hydroxyl group with a chlorine atom, producing the acyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. wikipedia.org Other reagents like phosphorus(V) chloride (PCl₅) or oxalyl chloride can also be used. libretexts.orgwikipedia.org For this compound, reaction with excess thionyl chloride would yield 6-phenylpyridine-2,3-dicarbonyl dichloride. nih.gov

Anhydrides: Due to the ortho-positioning of the two carboxylic acid groups, a cyclic anhydride, 6-phenylfuro[3,4-b]pyridine-5,7-dione, can be formed upon heating or by treatment with a dehydrating agent like acetic anhydride. hilarispublisher.com This anhydride is a useful intermediate itself, reacting with various nucleophiles. For example, reaction of 2,3-pyridinedicarboxylic anhydride with nitrogen nucleophiles like anilines can lead to the formation of either amides or imides depending on the reaction conditions. hilarispublisher.com

Table 2: Formation of Activated Carboxylates
DerivativeTypical Reagent(s)Intermediate Structure
Acid ChlorideThionyl Chloride (SOCl₂) or Phosphorus(V) Chloride (PCl₅)Di-acid chloride
Cyclic AnhydrideHeat or Acetic AnhydrideFused furanodione ring

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination to metal ions.

N-Alkylation: The pyridine nitrogen is nucleophilic and can be alkylated using alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. nih.gov This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it more electron-deficient. In molecules with multiple potential sites for alkylation, achieving selectivity for the pyridine nitrogen may require careful choice of reaction conditions. nih.gov

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. nih.govwikipedia.org This transformation is typically carried out using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. nih.govthieme-connect.de The resulting pyridine-N-oxide has unique reactivity; the oxygen atom can act as a nucleophilic oxidant, and the N-O bond alters the electron distribution in the aromatic ring. thieme-connect.deorganic-chemistry.org Selective N-oxidation of pyridines is possible even in the presence of other oxidizable functional groups by employing specific catalytic systems. nih.gov

Pyridine-dicarboxylic acids are excellent ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. ajol.info The this compound can act as a multidentate ligand, coordinating to a metal center through the pyridine nitrogen and one or both of the carboxylate oxygen atoms. ajol.inforesearchgate.net This O,N,O-tridentate binding mode is common for ligands like pyridine-2,6-dicarboxylate (B1240393) and leads to the formation of stable chelate rings. ajol.infomdpi.com

The specific coordination mode can be influenced by the nature of the metal ion, the pH of the solution (which determines the protonation state of the carboxylic acids), and the presence of other co-ligands. acs.org The resulting metal complexes have diverse structures and potential applications in areas such as catalysis and materials science. ajol.infoacs.org For example, complexes of pyridine-2,6-dicarboxylic acid with transition metals like Cu(II), Co(II), Ni(II), and Zn(II) have been synthesized and characterized. ajol.inforesearchgate.net

Table 3: Reactivity and Coordination of the Pyridine Nitrogen
Reaction/ProcessReagent/PartnerProduct/ResultNotes
N-AlkylationAlkyl Halide (e.g., CH₃I)Pyridinium SaltIntroduces a permanent positive charge on the nitrogen. nih.gov
N-OxidationPeroxy Acid (e.g., m-CPBA)Pyridine-N-oxideModifies the electronic properties and reactivity of the ring. nih.govwikipedia.org
N-CoordinationMetal Ions (e.g., Cu²⁺, Zn²⁺, Co²⁺)Metal ComplexForms stable chelates via N and O donor atoms. ajol.inforesearchgate.net

Reactivity of the Phenyl Substituent in this compound

The presence of the pyridine-2,3-dicarboxylic acid moiety significantly influences the chemical reactivity of the appended phenyl ring in this compound. The electron-withdrawing nature of the pyridine ring, further enhanced by the two carboxylic acid groups, deactivates the phenyl ring towards certain reactions while enabling others.

Electrophilic Aromatic Substitution on the Phenyl Ring

The pyridine ring acts as a deactivating group towards electrophilic aromatic substitution (EAS) on the phenyl substituent. uoanbar.edu.iqwikipedia.org This deactivation arises from the electron-withdrawing inductive effect of the nitrogen atom in the pyridine ring. Consequently, harsher reaction conditions are generally required for electrophilic substitution to occur on the phenyl ring compared to benzene (B151609).

The directing effect of the pyridine-2,3-dicarboxylic acid substituent on the phenyl ring is anticipated to be primarily meta-directing. This is because the deactivating nature of the pyridine ring withdraws electron density from the ortho and para positions of the phenyl ring, making the meta position relatively more susceptible to electrophilic attack. However, the steric hindrance imposed by the adjacent pyridine ring may also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the phenyl ring of this compound are expected to be challenging. The strongly acidic conditions often employed for these reactions can lead to the protonation of the pyridine nitrogen, further increasing its electron-withdrawing effect and deactivating the entire molecule towards electrophilic attack. wikipedia.orgyoutube.comrsc.org

Directed Ortho Metalation Strategies and Functionalization

Directed ortho metalation (DoM) presents a powerful strategy for the regioselective functionalization of the phenyl ring in this compound. wikipedia.orgbaranlab.org This methodology utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho C-H bond by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

In the case of this compound, the carboxylic acid groups can potentially serve as directing groups. uwindsor.ca The coordination of the organolithium base to the carbonyl oxygen of the carboxylic acid would position the base in proximity to the ortho protons of the phenyl ring, facilitating their abstraction. The reaction would likely require the use of a strong, non-nucleophilic base to avoid side reactions with the carboxylic acid groups.

Alternatively, the nitrogen atom of the pyridine ring can also act as a directing group, although this would lead to functionalization at the C-2' position of the phenyl ring. The regioselectivity would be influenced by the relative directing ability of the carboxylic acid groups versus the pyridine nitrogen.

Table 1: Potential Electrophiles for Trapping after Directed Ortho Metalation

ElectrophileFunctional Group Introduced
D2ODeuterium
I2Iodine
CO2Carboxylic Acid
RCHOHydroxymethyl
R2COHydroxyalkyl
RCNKetone (after hydrolysis)
Me3SiClTrimethylsilyl

Regioselective Functionalization of the Pyridine Core of this compound

Functionalization of the pyridine core of this compound is influenced by the electronic properties of the existing substituents. The phenyl group at the 6-position is an electron-donating group, while the carboxylic acid groups at the 2- and 3-positions are electron-withdrawing.

C-H Activation and Late-Stage Functionalization

Transition metal-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of pyridine rings. nih.govyoutube.com In the context of this compound, the carboxylic acid groups can act as directing groups to guide the regioselective C-H activation of the pyridine core. researchgate.net For instance, palladium-catalyzed C-H activation could potentially occur at the C-4 or C-5 position, directed by the neighboring carboxylic acid groups.

The choice of catalyst, ligand, and reaction conditions is crucial in controlling the regioselectivity of the C-H activation process. This strategy allows for the late-stage introduction of various functional groups, such as aryl, alkyl, and heteroatom-containing moieties, providing a powerful method for the diversification of this compound derivatives.

Halogenation and Subsequent Cross-Coupling Strategies

The halogenation of pyridine rings can be challenging due to their electron-deficient nature. chemrxiv.orgnih.gov However, the introduction of a halogen atom onto the pyridine core of this compound would provide a valuable handle for further functionalization through cross-coupling reactions. wikipedia.orgyoutube.comyoutube.com

The regioselectivity of halogenation would be influenced by the directing effects of the existing substituents. The phenyl group at C-6 would direct towards the C-5 position, while the carboxylic acid groups would direct towards the C-5 position as well. Therefore, halogenation is most likely to occur at the C-5 position of the pyridine ring.

Once halogenated, the resulting halo-6-phenyl-2,3-pyridinedicarboxylic acid can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds. rsc.org These reactions offer a powerful means to synthesize a wide array of complex derivatives with tailored electronic and steric properties.

Polymerization and Macromolecular Architectures Incorporating this compound Moieties

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of various polymers and macromolecular architectures. nih.gov The rigid and aromatic nature of the monomer can impart desirable thermal and mechanical properties to the resulting polymers.

One prominent application is in the formation of coordination polymers or metal-organic frameworks (MOFs). acs.orgresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The phenyl substituent can influence the porosity and dimensionality of the resulting framework.

Furthermore, this compound can be used as a monomer in the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. nih.govwur.nl The properties of these polymers can be tuned by varying the co-monomer. The incorporation of the this compound moiety is expected to enhance the thermal stability and rigidity of the polymer chains. asianpubs.org

Table 2: Potential Polymer Architectures from this compound

Polymer TypeCo-monomerPotential Properties
Coordination PolymerMetal IonsPorosity, Catalytic Activity
PolyesterDiolsThermal Stability, Mechanical Strength
PolyamideDiaminesHigh-Performance Properties

In-depth Analysis of this compound in Coordination Chemistry Remains Elusive

A comprehensive review of scientific literature reveals a notable absence of dedicated research on the coordination chemistry and metal complexes of this compound. Despite the broad interest in pyridine-dicarboxylic acids as versatile ligands for the construction of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular structures, this specific phenyl-substituted derivative appears to be a largely unexplored area of study. Consequently, a detailed, evidence-based article on its coordination chemistry, as requested, cannot be generated at this time.

While extensive research exists for related compounds, such as unsubstituted 2,3-pyridinedicarboxylic acid and other phenyl-substituted pyridine carboxylic acid isomers, a strict adherence to the subject of this compound yields no specific data on its ligand design principles, the synthesis of its metal complexes, or its role in the formation of discrete or polymeric coordination structures.

The general principles of coordination for pyridine-dicarboxylic acids suggest that this compound would likely exhibit interesting chelating and bridging capabilities. The adjacent carboxylic acid groups at the 2- and 3-positions, in conjunction with the pyridine nitrogen, provide a versatile N,O,O'-tridentate chelation site. The presence of the phenyl group at the 6-position could introduce steric effects that influence the coordination geometry and potentially lead to the formation of unique structural motifs. Furthermore, the carboxylate groups could bridge multiple metal centers, facilitating the assembly of higher-dimensional networks.

However, without experimental data from synthesized and characterized metal complexes of this compound, any discussion of its specific coordination modes, the influence of reaction conditions on complex formation, or the properties of the resulting materials would be purely speculative.

The scientific community has extensively investigated other pyridine-dicarboxylic acid ligands. For instance, studies on 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid have detailed the synthesis and structural variations of its coordination compounds with various transition metals, revealing a range of structures from mononuclear complexes to three-dimensional frameworks. rsc.org Similarly, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid has been employed as a versatile linker to construct a variety of coordination polymers with diverse topologies and catalytic activities. acs.orgnih.govacs.org Research on unsubstituted 2,6-pyridinedicarboxylic acid has also led to the development of numerous coordination polymers with interesting phot-catalytic and fluorescent sensing properties. researchgate.net

The lack of available information for this compound highlights a potential area for future research within the field of coordination chemistry. The synthesis of this ligand and the systematic investigation of its reactions with various metal ions could lead to the discovery of new coordination complexes with novel structures and functionalities. Such studies would be essential to understand how the specific placement of the phenyl group on the pyridine ring influences the resulting coordination architectures and their properties.

Until such research is undertaken and published, a detailed and scientifically accurate article focusing solely on the coordination chemistry of this compound, as per the specified outline, remains unfeasible.

Coordination Chemistry and Metal Complexes of 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Electronic Structure and Bonding in Metal Complexes of 6-Phenyl-2,3-pyridinedicarboxylic acid

The electronic structure and nature of bonding in metal complexes of this compound are dictated by the interaction between the metal d-orbitals and the ligand's molecular orbitals. The ligand typically acts as a multidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups. The presence of the phenyl group at the 6-position can influence the electronic properties of the pyridine ring through inductive and resonance effects, which in turn can modulate the ligand field strength and the nature of the metal-ligand bond.

The bonding in these complexes can be described by a combination of ligand-to-metal σ-donation and potential metal-to-ligand π-backbonding. The lone pair of electrons on the pyridine nitrogen and the deprotonated carboxylate oxygens form strong σ-bonds with the empty d-orbitals of the metal ion. The extent of π-backbonding, where electron density from the metal's d-orbitals is donated to the π* orbitals of the pyridine ring, depends on the nature of the metal ion and its oxidation state. This backbonding can be influenced by the phenyl substituent.

The coordination geometry around the central metal ion in these complexes can vary significantly, with common geometries including octahedral, tetrahedral, and square planar arrangements. wikipedia.org The specific geometry is determined by factors such as the size and charge of the metal ion, the steric hindrance imposed by the phenyl group, and the presence of other coordinating ligands or solvent molecules. In an octahedral field, the metal d-orbitals split into two energy levels: the lower energy t2g set (dxy, dxz, dyz) and the higher energy eg set (dz², dx²-y²). libretexts.orglibretexts.org The energy difference between these levels is denoted as Δoct. In a tetrahedral field, the splitting is inverted and smaller, with the e set being of lower energy than the t2 set. libretexts.org

Spectroscopic and Magnetic Properties of this compound Metal Complexes

The electronic and structural features of metal complexes of this compound can be elucidated through various spectroscopic techniques and magnetic susceptibility measurements.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The deprotonation of the carboxylic acid groups upon complexation is evidenced by the disappearance of the broad O-H stretching vibration and the appearance of characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups (COO⁻). The positions of these bands can provide insights into the coordination mode of the carboxylate groups (monodentate, bidentate, or bridging). umt.edu.my Shifts in the C=N and C=C stretching vibrations of the pyridine ring also indicate coordination of the nitrogen atom to the metal center.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The d-d transitions are typically weak and appear in the visible region of the spectrum, and their energies are related to the ligand field splitting parameter (Δ). libretexts.org The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure in solution. The chemical shifts of the protons on the pyridine and phenyl rings will be affected by coordination to the metal ion.

Magnetic Properties:

The magnetic properties of metal complexes of this compound are determined by the number of unpaired d-electrons in the central metal ion. libretexts.org Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic.

The magnetic moment of a complex can be measured experimentally and provides information about the spin state of the metal ion. For a given d-electron configuration, the metal ion can exist in a high-spin or low-spin state depending on the magnitude of the ligand field splitting (Δ) relative to the electron pairing energy (P). libretexts.org Strong-field ligands produce a large Δ, favoring low-spin complexes, while weak-field ligands result in a smaller Δ, leading to high-spin complexes. The magnetic properties of coordination polymers constructed from related pyridine dicarboxylic acids have been shown to exhibit both antiferromagnetic and ferromagnetic interactions between adjacent metal centers. mdpi.com

Applications of this compound Metal Complexes

Metal complexes of pyridinedicarboxylic acids and their derivatives have shown promise in a variety of applications, and it is anticipated that complexes of this compound would exhibit similar utility.

Catalytic Systems for Organic Transformations and Redox Reactions

Coordination polymers and metal-organic frameworks (MOFs) constructed from pyridinedicarboxylic acids have been investigated as catalysts for various organic reactions. For instance, coordination polymers of 4,4′-(pyridine-3,5-diyl)dibenzoic acid have shown catalytic activity in Knoevenagel condensation reactions. acs.orgnih.gov The catalytic performance is often attributed to the presence of accessible metal centers that can act as Lewis acids to activate substrates. The phenyl group in this compound could influence the catalytic activity by modifying the electronic environment of the metal center or by providing steric control.

Gas Adsorption, Separation, and Storage within MOF Architectures

Metal-organic frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The porous nature of MOFs makes them attractive for applications in gas storage and separation. rsc.org Pyridyl-isophthalate ligands have been used to construct Cu(II)-based MOFs that exhibit permanent porosity and selective gas adsorption properties for H₂, O₂, and CO₂. nih.gov It is plausible that this compound could serve as a linker for the synthesis of novel MOFs with potential applications in gas storage and separation, with the phenyl group potentially influencing the pore size and surface properties of the resulting framework. mdpi.com

Sensing and Detection Platforms for Various Analytes

Luminescent metal complexes are widely explored for their potential as chemical sensors. researchgate.net The emission properties of these complexes can be sensitive to the presence of specific analytes, leading to a measurable change in fluorescence or phosphorescence upon binding. Coordination polymers based on 2,6-pyridinedicarboxylic acid have been shown to act as fluorescent sensors for the detection of dichromate ions and antibiotics. researchgate.net Metal complexes of this compound, particularly those with luminescent metal ions like lanthanides, could potentially be developed as sensing platforms for various ions and small molecules.

Luminescent Materials and Photophysical Properties of Coordination Compounds

Coordination complexes of pyridinedicarboxylic acids with d¹⁰ metal ions like Zn(II) and Cd(II), as well as with lanthanide ions, often exhibit interesting luminescent properties. mdpi.comnih.govrsc.org The organic ligand can act as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light at a characteristic wavelength. The photophysical properties of these complexes, such as their emission wavelength, quantum yield, and lifetime, can be tuned by modifying the structure of the ligand. The introduction of a phenyl group in this compound is expected to influence the photoluminescent properties of its metal complexes by altering the energy levels of the ligand's molecular orbitals. csic.es

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for 6-Phenyl-2,3-pyridinedicarboxylic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into the connectivity and spatial arrangement of the atoms.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The pyridine ring protons, H-4 and H-5, would likely appear as doublets due to coupling with each other. The phenyl protons would present a more complex pattern, typically with signals for the ortho, meta, and para protons. The carboxylic acid protons are expected to be highly deshielded, appearing as broad singlets at a very low field (typically >10 ppm), though their observation can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would display signals for all carbon atoms in the molecule. The carbons of the carboxylic acid groups would resonate at the lowest field (around 165-175 ppm), followed by the carbons of the pyridine and phenyl rings. The specific chemical shifts would be influenced by the electronic effects of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-COOH~12-14 (broad s)~168
3-COOH~12-14 (broad s)~166
C-2-~150
C-3-~135
C-4~8.3 (d)~140
H-4~8.3 (d)-
C-5~7.9 (d)~125
H-5~7.9 (d)-
C-6-~158
C-1'-~138
C-2'/C-6'~7.8 (m)~129
H-2'/H-6'~7.8 (m)-
C-3'/C-5'~7.5 (m)~129
H-3'/H-5'~7.5 (m)-
C-4'~7.6 (m)~131
H-4'~7.6 (m)-

Note: Predicted values are based on analogous structures and substituent effects. s = singlet, d = doublet, m = multiplet.

2D NMR Spectroscopy: To unambiguously assign these signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals for H-4 and H-5 would confirm their adjacent positions on the pyridine ring. Correlations between the phenyl protons would also be observed, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the H-4 and H-5 signals to their corresponding C-4 and C-5 carbons, and similarly for the protons and carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons. For instance, correlations from H-4 to C-2, C-3, and C-6 would be expected, helping to place the carboxylic acid groups and the phenyl substituent. Similarly, correlations from the ortho-protons of the phenyl ring (H-2'/H-6') to the C-6 of the pyridine ring would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the phenyl group relative to the pyridine ring. For example, a NOE between H-5 of the pyridine ring and the ortho-protons (H-2'/H-6') of the phenyl ring would indicate a specific rotational conformation.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The rotation around the C-6 to C-1' single bond between the pyridine and phenyl rings may be hindered, potentially leading to different stable conformations (atropisomers) if the rotational barrier is sufficiently high. Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, could provide insight into this process. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for the ortho and meta protons of the phenyl ring might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single signal at the coalescence temperature. From this data, the energy barrier to rotation could be calculated, providing valuable information about the molecule's conformational flexibility.

Solid-State NMR for Polymorph Characterization and Intermolecular Interactions

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these polymorphs. Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR spectra can distinguish between different crystalline forms as the carbon chemical shifts are sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. Furthermore, advanced ssNMR techniques can probe intermolecular distances and interactions, providing a detailed picture of the supramolecular structure of this compound in the solid state.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.

Assignment of Characteristic Functional Group Frequencies and Band Interpretation

The vibrational spectrum of this compound would be characterized by contributions from the carboxylic acid, pyridine, and phenyl moieties.

Carboxylic Acid Vibrations: The most prominent features would be the O-H stretching vibration, which typically appears as a very broad band in the IR spectrum, often centered around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp band, typically in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations would also be present.

Phenyl Ring Vibrations: The phenyl group also has characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The pattern of C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region can be indicative of the substitution pattern of the phenyl ring.

Interactive Data Table: Predicted Characteristic IR and Raman Bands

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
O-H stretch (carboxylic acid)3300-2500Strong, BroadWeak
C-H stretch (aromatic)3100-3000MediumStrong
C=O stretch (carboxylic acid)1750-1700Very StrongMedium
C=C/C=N stretch (pyridine ring)1600-1400Medium-StrongMedium-Strong
C=C stretch (phenyl ring)1600-1450Medium-StrongStrong
C-O stretch (carboxylic acid)1320-1210StrongWeak
O-H bend (in-plane)1440-1395MediumWeak
C-H bend (out-of-plane)900-680StrongMedium

Conformation-Dependent Vibrational Signatures and Hydrogen Bonding Effects

The vibrational frequencies of this compound are expected to be sensitive to its conformation. For instance, the relative orientation of the two carboxylic acid groups and the phenyl ring could influence the coupling between vibrational modes, leading to shifts in their frequencies.

Hydrogen bonding plays a significant role in the vibrational spectra of carboxylic acids. In the solid state or in concentrated solutions, carboxylic acids typically form hydrogen-bonded dimers. This intermolecular hydrogen bonding causes a significant broadening and red-shifting (to lower frequency) of the O-H stretching band and a red-shift of the C=O stretching band. The presence of the nitrogen atom in the pyridine ring and the two carboxylic acid groups allows for the possibility of both intramolecular and intermolecular hydrogen bonding, which would be reflected in the vibrational spectra. A detailed analysis of these spectral regions, potentially aided by computational modeling, could provide valuable information about the nature and strength of these hydrogen bonding interactions.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₉NO₄. The theoretical exact mass of the neutral molecule and its protonated form, [M+H]⁺, can be calculated and compared against experimental data for confirmation. This precise mass measurement is a critical first step in identifying the compound in a complex mixture or confirming the product of a chemical synthesis.

SpeciesMolecular FormulaCalculated Exact Mass (Da)Typical Use
[M]C₁₃H₉NO₄243.0532Basis for molecular formula determination
[M+H]⁺C₁₃H₁₀NO₄⁺244.0604Observed in positive-ion ESI-HRMS
[M-H]⁻C₁₃H₈NO₄⁻242.0460Observed in negative-ion ESI-HRMS

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. By inducing fragmentation through collision-induced dissociation (CID), a characteristic pattern of product ions is generated, which provides detailed structural information. For this compound, the fragmentation is expected to proceed through characteristic losses of small neutral molecules associated with the carboxylic acid groups and cleavage of the phenyl-pyridine bond.

The fragmentation of dicarboxylic acids often begins with the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov A plausible fragmentation pathway for the protonated molecule (m/z 244.06) would involve:

Initial loss of a water molecule (18.01 Da) from the two adjacent carboxylic acid groups to form an anhydride-like cyclic ion.

Subsequent loss of carbon monoxide (CO, 28.00 Da) or carbon dioxide (CO₂, 44.00 Da). The loss of CO₂ is a common fragmentation for carboxylic acids. youtube.com

Cleavage of the phenyl group (C₆H₅, 77.04 Da).

Analysis of the fragmentation of the related 2,3-pyridinedicarboxylic acid shows a primary loss of a carboxyl group. ucdavis.edu For the 6-phenyl derivative, this would lead to characteristic product ions reflecting the stable phenylpyridine core.

Precursor Ion (m/z)Proposed Neutral LossProposed Fragment (m/z)Fragment Structure/Description
244.06H₂O226.05Cyclic anhydride (B1165640) intermediate
244.06CO₂200.06Decarboxylated ion
244.06COOH199.06Loss of one carboxyl radical
200.06CO₂156.07Fully decarboxylated phenylpyridine ion

X-ray Diffraction Analysis of this compound and its Derivatives

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid, providing definitive information on molecular structure, conformation, and intermolecular interactions.

Single crystal X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the absolute structure and preferred conformation of the molecule in the solid state. mdpi.com For this compound, key structural questions that can be answered include the planarity of the pyridine ring, the dihedral angle between the phenyl and pyridine rings, and the conformation of the two carboxylic acid groups. In the crystal structures of similar heterocyclic dicarboxylic acids, extensive hydrogen bonding networks, often forming dimers or sheet-like structures, are commonly observed. mdpi.comnih.gov An intramolecular hydrogen bond between the adjacent carboxylic acid groups is also possible. While specific crystal structure data for this compound is not yet reported, analysis of analogous compounds provides expected parameters. nih.gov

Crystallographic ParameterExpected Observation for this compoundSignificance
Crystal SystemLikely Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell
Space GroupCentrosymmetric (e.g., P2₁/c) if forming H-bonded dimersDefines the symmetry operations within the unit cell
Unit Cell DimensionsDependent on molecular packingDefines the size and shape of the repeating unit
Intermolecular InteractionsStrong O-H···N or O-H···O hydrogen bonds; π-π stackingGoverns the crystal packing and physical properties
Phenyl-Pyridine Dihedral AngleNon-zero value due to steric hindranceIndicates the degree of twist between the aromatic rings

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. PXRD is crucial for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. It is also used to assess the phase purity of a bulk sample and to monitor phase transitions under varying conditions. The PXRD pattern consists of a series of peaks plotted as a function of the diffraction angle (2θ), with each peak corresponding to a specific set of lattice planes in the crystal structure. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy of this compound

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic systems—the pyridine ring and the phenyl substituent. The presence of the conjugated system typically results in strong absorption bands in the 250-350 nm range. academie-sciences.fr The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment. Related pyridine dicarboxylic acid complexes show intense absorption bands between 220 and 300 nm. nih.gov The phenyl substitution at the 6-position is expected to cause a bathochromic (red) shift compared to the unsubstituted 2,3-pyridinedicarboxylic acid.

Many rigid aromatic molecules exhibit fluorescence, which is the emission of light upon relaxation from an excited electronic state to the ground state. The fluorescence emission spectrum is typically a mirror image of the lowest-energy absorption band and is shifted to a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would provide further information about the molecule's excited-state dynamics.

Spectroscopic TechniqueExpected ObservationAssociated Electronic TransitionStructural Information
UV-Vis AbsorptionMajor bands approx. 250-350 nmπ → π*Confirms the presence of the conjugated aromatic system
Fluorescence EmissionEmission at λ > λmax (absorption)Relaxation from S₁ to S₀Provides information on molecular rigidity and excited-state properties

Electronic Transitions and Absorption Characteristics

A detailed analysis of the electronic transitions and absorption characteristics of this compound, including specific absorption maxima (λmax) and molar extinction coefficients (ε), is not available in the reviewed literature. This information is crucial for understanding the molecule's interaction with ultraviolet and visible light, which underpins its potential photophysical behaviors.

Photoluminescence, Quantum Yields, and Quenching Phenomena

Information regarding the photoluminescence properties of this compound, such as its emission spectrum, quantum yield, and any observed quenching phenomena, is not documented in the accessible scientific research. Such data would be essential for evaluating its potential applications in areas like fluorescence sensing or as a component in light-emitting materials.

Computational Chemistry and Theoretical Investigations of 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Phenyl-2,3-pyridinedicarboxylic acid, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield crucial information about the molecule's ground state electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These parameters are essential for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. The MEP map would visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Calculations of Energetics and Reactivity

For even higher accuracy, particularly for energetics and reaction barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding than DFT, these methods are based on first principles and can provide benchmark-quality data on the molecule's stability, isomerization energies, and the activation energies of potential reactions. Such high-level calculations would be crucial for validating results from DFT and for obtaining a more precise understanding of the molecule's chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

The flexibility of the carboxylic acid groups and the rotation of the phenyl ring suggest that this compound may exist in multiple conformations. Molecular Dynamics (MD) simulations could be used to explore its conformational landscape. By simulating the motion of the atoms over time, MD can identify the most stable conformers and the energy barriers between them.

Moreover, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation, it would be possible to investigate how intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the solvent, influence the conformational preferences of this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are routinely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

NMR Chemical Shifts: Calculations of nuclear magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts.

IR Vibrational Frequencies: The calculation of the Hessian matrix after geometry optimization provides the vibrational frequencies and their corresponding normal modes, which can be correlated with experimental infrared (IR) spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in other chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the TS and calculate its energy. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This involves following the reaction path downhill from the TS to the reactants and products, thus confirming that the located TS indeed connects the desired chemical species. This type of analysis would provide a detailed, step-by-step understanding of how reactions involving this compound proceed at the molecular level.

Energy Profiles and Kinetic Parameters of Synthetic Routes and Degradation Pathways

Theoretical investigation into the synthesis and degradation of this compound would involve quantum chemical calculations to map out the potential energy surface (PES) of the relevant reactions.

Methodology:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) is a primary tool for identifying the structures of reactants, intermediates, transition states (TS), and products. Functionals like B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), would be used to perform geometry optimizations.

Energy Profile Construction: Single-point energy calculations at a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often performed on the DFT-optimized geometries to refine the energy profile. This profile illustrates the reaction pathway, showing the relative energies of all species and the energy barriers (activation energies) for each step.

Kinetic Parameter Calculation: Once the transition states are identified and verified (e.g., through frequency analysis showing a single imaginary frequency), Transition State Theory (TST) can be applied to calculate the rate constants for each elementary step. The Arrhenius equation parameters (pre-exponential factor and activation energy) can then be derived, providing a quantitative understanding of the reaction kinetics over a range of temperatures. For complex reactions, Rice–Ramsperger–Kassel–Marcus (RRKM) theory may be employed to account for pressure dependence.

Expected Insights: Such studies would reveal the most energetically favorable pathway for synthesis, identify rate-limiting steps, and predict the conditions (temperature, pressure) that would maximize yield. Similarly, for degradation, these calculations could predict the molecule's stability and identify its most likely decomposition products and pathways under various conditions (e.g., thermal, oxidative).

Supramolecular Interactions, Crystal Packing Prediction, and Co-Crystal Design

This area of computational chemistry focuses on understanding and predicting how molecules of this compound interact with each other in the solid state.

Methodology:

Crystal Structure Prediction (CSP): CSP algorithms are used to generate a large number of hypothetical crystal structures (polymorphs) by systematically exploring possible packing arrangements and molecular conformations. The lattice energies of these structures are then calculated using force fields or more accurate methods like DFT with dispersion corrections (DFT-D) to identify the most thermodynamically stable forms.

Analysis of Intermolecular Interactions: Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to characterize the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking, C-H···π interactions) that stabilize the crystal lattice. Hirshfeld surface analysis is a powerful tool to visually and quantitatively summarize these intermolecular contacts.

Co-Crystal Design: Computational screening for co-crystal formation involves assessing the likelihood of forming a stable crystalline structure between this compound and a selection of co-formers. This is often done by calculating the lattice energy of the hypothetical co-crystal and comparing it to the energies of the individual crystalline components. The hydrogen-bonding propensity and other supramolecular synthons are key considerations in selecting potential co-formers.

Expected Insights: These investigations would predict the most likely crystal structure of the compound, explain its solid-state stability, and guide experimental efforts to synthesize novel co-crystals with tailored physical properties like solubility or melting point.

Ligand-Metal Interaction Modeling and Coordination Thermodynamics

Computational modeling in this area aims to understand how this compound, acting as a ligand, binds to metal ions and to predict the thermodynamics of this coordination.

Methodology:

Coordination Complex Modeling: DFT calculations are employed to optimize the geometries of potential coordination complexes with various metal ions. This would involve exploring different coordination modes of the ligand, as its dicarboxylic acid and pyridine (B92270) nitrogen moieties offer multiple binding sites.

Binding Energy Calculation: The strength of the ligand-metal bond is quantified by calculating the binding energy. This is typically computed as the energy difference between the optimized complex and the sum of the energies of the isolated metal ion and the ligand. Solvent effects are often included using implicit solvent models (e.g., PCM, SMD).

Thermodynamic Analysis: By performing frequency calculations on the optimized structures, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the coordination reaction can be determined. This allows for the prediction of the spontaneity and stability of complex formation under standard conditions.

Expected Insights: Modeling would reveal the preferred metal ions and coordination geometries for this compound. The thermodynamic data would provide a quantitative measure of the stability of the resulting metal complexes, which is crucial for their potential applications in catalysis or materials science.

Prediction of Materials Properties (e.g., Gas Sorption in MOFs, Optical Properties)

If this compound is used as an organic linker to construct materials like Metal-Organic Frameworks (MOFs), computational methods can predict their functional properties before synthesis.

Methodology:

MOF Structure Modeling: A hypothetical MOF structure would first be constructed based on the geometry of the ligand and the coordination preferences of the chosen metal node. The structure would then be optimized using DFT or force-field methods.

Gas Sorption Prediction: Grand Canonical Monte Carlo (GCMC) simulations are the standard method for predicting gas adsorption isotherms in porous materials like MOFs. These simulations model the distribution of gas molecules (e.g., CO₂, H₂, CH₄) within the pores of the MOF at a given pressure and temperature, allowing for the prediction of uptake capacity and selectivity.

Optical Properties Prediction: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectrum of the material. This can predict the color and other optical properties, such as photoluminescence, by calculating the energies of electronic transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO).

Expected Insights: These predictions can efficiently screen potential MOF structures for specific applications. For instance, GCMC simulations can identify promising candidates for carbon capture, while TD-DFT can guide the design of materials for sensing or optoelectronic applications.

Applications in Advanced Materials Science and Catalysis Non Clinical Focus

Catalytic Applications of 6-Phenyl-2,3-pyridinedicarboxylic acid and its Complexes

The presence of both a pyridine (B92270) ring and carboxylic acid moieties enables this compound to act as a versatile ligand in coordination chemistry. Its metal complexes have shown significant promise in various catalytic applications, from organic transformations to enantioselective catalysis and photocatalysis.

While direct catalytic applications of this compound are not extensively documented, the catalytic activity of structurally similar pyridine-dicarboxylic acids provides a strong indication of its potential. For instance, coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from pyridine-dicarboxylic acid linkers have demonstrated catalytic efficacy in several organic reactions.

One notable example is the use of CPs assembled from 4,4′-(pyridine-3,5-diyl)dibenzoic acid, a related pyridine-dicarboxylate linker, in the Knoevenagel condensation. nih.govacs.org This reaction, which involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, is a fundamental carbon-carbon bond-forming reaction. In a study, a three-dimensional MOF constructed with this linker and copper(II) ions exhibited excellent catalytic performance in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, achieving product yields of up to 99%. nih.govacs.org The catalyst was also found to be recyclable, highlighting the robustness of the metal-organic framework. nih.gov The catalytic activity is attributed to the Lewis acidic metal centers and the basic sites on the organic linker, which work in concert to activate the reactants. Given the structural similarities, it is highly probable that MOFs and CPs derived from this compound could also serve as effective heterogeneous catalysts for a range of organic transformations.

Furthermore, pyridine-2,6-dicarboxylic acid has been employed as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org This reaction is significant for the synthesis of α-hydroxy phosphonates, which have important biological activities. The catalytic mechanism is believed to involve the activation of the carbonyl group by the acidic carboxylic acid moieties, while the pyridine nitrogen may also play a role in the reaction. organic-chemistry.org This suggests that this compound itself could potentially act as an organocatalyst for similar transformations.

Catalytic ReactionCatalyst SystemSubstratesProductYieldReference
Knoevenagel CondensationCopper(II) MOF with 4,4′-(pyridine-3,5-diyl)dibenzoic acid linkerBenzaldehyde, Malononitrile2-BenzylidenemalononitrileUp to 99% nih.govacs.org
HydrophosphonylationPyridine-2,6-dicarboxylic acid (organocatalyst)Aldehydes/Ketones, Trimethylphosphiteα-Hydroxy phosphonatesHigh yields organic-chemistry.org

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. While there is a lack of specific reports on the use of chiral derivatives of this compound in enantioselective catalysis, the principles of asymmetric catalysis suggest that such applications are feasible. The introduction of chirality into the this compound scaffold could be achieved through several strategies. For instance, a chiral substituent could be introduced on the phenyl ring, or the carboxylic acid groups could be derivatized with chiral auxiliaries.

These chiral ligands could then be coordinated to a metal center to create a chiral-at-metal complex. In such complexes, the metal center becomes the exclusive source of chirality, and the intimate contact between the chiral metal environment and the substrate can lead to high levels of asymmetric induction. nih.govresearchgate.net This approach has been successfully employed with other ligand systems to catalyze a variety of reactions, including Michael additions, Friedel-Crafts reactions, and cycloadditions, with excellent enantioselectivity. nih.gov

Another strategy involves the use of chiral N-heterocyclic carbene (NHC) catalysts in conjunction with a pyridinyl ligand. For example, NHC-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has been used to synthesize chiral pyrazolo[3,4-b]pyridin-6-ones in high yields and enantioselectivities. rsc.org This demonstrates that the pyridine motif is compatible with highly enantioselective transformations. It is therefore plausible that chiral catalysts incorporating the this compound framework could be developed for a range of asymmetric reactions.

The conjugated π-system of the phenylpyridine core in this compound suggests its potential for applications in photocatalysis and electrocatalysis. Metal complexes of this ligand can absorb light and facilitate electron transfer processes, which are central to these catalytic applications.

A study on a copper(I) polymer with 2,3-pyrazinedicarboxylic acid, a structurally analogous ligand, demonstrated efficient photocatalytic degradation of organic dyes under visible light irradiation. researchgate.net The complex was shown to generate hydroxyl radicals, which are highly reactive species that can decompose organic pollutants. The catalyst was also found to be stable and reusable, indicating its potential for practical applications in wastewater treatment. researchgate.net Given the similar coordination environment, it is expected that copper complexes of this compound could exhibit similar photocatalytic activity.

In the realm of electrocatalysis, a nickel(II) complex of 2,6-pyridinedicarboxylic acid has been reported as an efficient catalyst for both hydrogen evolution and oxidation. researchgate.net This is a critical area of research for the development of clean energy technologies. The complex was shown to catalyze hydrogen generation from a neutral buffer with a high turnover frequency. researchgate.net The electronic properties of the pyridinedicarboxylate ligand are crucial for its catalytic activity. The introduction of a phenyl group at the 6-position, as in this compound, would be expected to modulate the electronic structure of the resulting metal complexes, potentially leading to enhanced catalytic performance.

Role in Functional Materials Development

The ability of this compound to form well-defined, stable structures through coordination with metal ions makes it an attractive component for the development of functional materials. These materials often exhibit interesting photophysical properties, such as luminescence, which can be exploited for sensing and energy conversion applications.

Luminescent metal-organic frameworks (LMOFs) have emerged as a promising class of materials for chemical sensing. rsc.orgnih.govrsc.org The luminescence of these materials can be highly sensitive to the presence of specific analytes, leading to "turn-on" or "turn-off" fluorescence responses. The organic linkers in LMOFs play a crucial role in determining their luminescent properties. Aromatic dicarboxylic acids are frequently used as linkers in the construction of LMOFs for sensing applications.

For example, LMOFs have been successfully employed for the detection of metal ions, such as Fe³⁺ and Cu²⁺, which are important in biological and environmental systems. rsc.org The sensing mechanism often involves the interaction of the analyte with the open metal sites or the organic linker of the MOF, which perturbs the luminescence of the material. Similarly, LMOFs have been developed for the detection of explosive nitroaromatic compounds, where the fluorescence of the MOF is quenched upon interaction with the electron-deficient analyte. rsc.orgresearchgate.net

While specific LMOFs based on this compound have not been extensively reported, the inherent fluorescence of the phenylpyridine core makes it an excellent candidate for the construction of luminescent sensors. The phenyl group can enhance the π-conjugation of the system, potentially leading to higher quantum yields and more sensitive detection. Furthermore, the dicarboxylic acid functionality allows for the systematic construction of robust, porous frameworks that can facilitate the diffusion of analytes to the sensing sites.

The development of efficient materials for solar energy conversion is a major global challenge. Organic-inorganic hybrid perovskite solar cells (PSCs) have shown great promise in this area, but their long-term stability remains a concern. One of the key degradation pathways in PSCs is the presence of electronic defects at the surface and grain boundaries of the perovskite film.

In a significant development, 2,6-pyridinedicarboxylic acid, a close structural analog of this compound, has been used as a passivating agent to reduce these defects in PSCs. rsc.org The carboxyl and pyridyl groups of the molecule can coordinate to the uncoordinated lead ions at the perovskite surface, effectively healing the defects. This passivation strategy has been shown to significantly improve the power conversion efficiency and stability of the PSCs. rsc.org Given its similar functional groups, this compound is expected to be an equally, if not more, effective passivating agent, with the phenyl group potentially providing additional benefits such as enhanced hydrophobicity.

Furthermore, pyridyl and picolinic acid-substituted zinc phthalocyanines have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The pyridine-based anchoring groups play a crucial role in the efficient injection of electrons from the dye to the semiconductor electrode. The carboxylic acid groups of this compound could serve as strong anchoring groups to the TiO₂ surface in DSSCs, while the phenylpyridine core could be functionalized with chromophores to create efficient sensitizers for light harvesting.

Polymer Additives and Advanced Polymeric Materials

While not a primary monomer for large-scale polymer synthesis, this compound has been identified as a valuable non-polymeric acid additive in specialized polymeric formulations, particularly within the cosmetics and personal care industry. Its inclusion in these complex mixtures is aimed at modifying the properties of the final product.

Research findings, primarily documented in patent literature, indicate its use in compositions for treating hair. In these applications, the compound is part of a system that often includes polymeric acids (or their anhydrides) and other active agents to improve the quality of chemically treated hair, such as enhancing softness, smoothness, and discipline. google.comgoogle.com

Furthermore, this compound is listed as a potential component in the synthesis of polycondensates for cosmetic products like lipsticks and foundations. The resulting polymers are noted for their desirable application properties, including good adhesion, flexibility, and a long-lasting glossy finish. googleapis.com The structure of the acid, with its combination of a phenyl ring and a pyridine dicarboxylate core, likely contributes to the stability and performance characteristics of these cosmetic films. googleapis.com

Table 1: Patented Applications of this compound in Polymeric Compositions

Patent NumberApplication AreaFunction of the CompoundAssociated Polymeric ComponentsDesired Outcome
US11135150B2Hair CareNon-polymeric acid additivePolymeric acids and/or anhydridesImproved softness, smoothness, and discipline of chemically treated hair. google.com
WO2018128678A2Hair CareComponent in restructuring compositionsFilm-forming polymers (e.g., polyurethanes, silicones)Restructuring and improving the quality of chemically treated hair. google.com
US20100272660A1CosmeticsComponent for polycondensatesPolyolsCreation of films with good adhesion, flexibility, and long-lasting gloss for products like lipstick and foundation. googleapis.com

Smart Materials and Stimuli-Responsive Systems

A comprehensive review of scientific literature and patent databases indicates no specific research detailing the application of this compound in the development of smart materials or stimuli-responsive systems.

Role as a Chemical Building Block for Complex Architectures and Organic Frameworks

While pyridinedicarboxylic acids, in general, are widely used as linkers for creating coordination polymers and metal-organic frameworks (MOFs), a thorough search of the available literature did not yield specific examples where this compound has been utilized as a primary building block for such complex architectures.

Environmental Applications (e.g., Pollutant Adsorption, Catalytic Degradation of Contaminants)

There is currently no available scientific literature detailing the use of this compound or materials derived from it for environmental applications such as pollutant adsorption or the catalytic degradation of contaminants.

Future Research Trajectories and Interdisciplinary Outlook for 6 Phenyl 2,3 Pyridinedicarboxylic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely focus on moving beyond traditional multi-step procedures, which often suffer from low yields and harsh reaction conditions. aps.org The development of novel and sustainable synthetic routes is paramount for the efficient and environmentally benign production of 6-Phenyl-2,3-pyridinedicarboxylic acid and its derivatives.

Key areas of exploration include:

One-Pot Multicomponent Reactions (MCRs): MCRs offer a highly efficient strategy by combining three or more reactants in a single step, minimizing waste and simplifying purification processes. mdpi.commdpi.com Designing an MCR for this compound could significantly improve atom economy and reduce production costs. aps.org

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and enhance product purity for various pyridine (B92270) derivatives. beilstein-journals.org Applying microwave irradiation to the synthesis of the target compound could offer a greener alternative to conventional heating methods. beilstein-journals.org

Catalytic C-H Activation: A paradigm shift in organic synthesis involves the direct functionalization of carbon-hydrogen bonds. ijarsct.co.in Future research could target the development of transition-metal catalysts (e.g., Palladium) to directly couple a phenyl group to a pre-functionalized 2,3-pyridinedicarboxylic acid core, or vice-versa. This approach would represent a highly atom-economical route. ijarsct.co.innih.gov

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for this compound Synthesis Key Challenges
Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity. aps.org Identification of suitable starting materials and reaction conditions.
Microwave-Assisted Synthesis Shorter reaction times, higher yields, cleaner reactions. beilstein-journals.org Scale-up feasibility, initial equipment investment.
Catalytic C-H Activation High atom economy, reduced pre-functionalization steps. ijarsct.co.in Achieving high regioselectivity, catalyst cost and stability.
Green Chemistry Approaches Use of aqueous media, recyclable catalysts, reduced environmental impact. mdpi.comnih.gov Catalyst efficiency in green solvents, separation of products.

Design and Synthesis of Advanced Derivatives with Tunable Properties and Enhanced Functionalities

The functional versatility of the this compound scaffold allows for the design and synthesis of a vast library of advanced derivatives. By strategically modifying the core structure, researchers can tune its physicochemical properties for specific applications.

Future synthetic efforts in this area will likely target:

Ester and Amide Derivatives: The two carboxylic acid groups are prime sites for modification. Conversion to esters and amides can alter solubility, coordination properties, and biological activity. electrochemsci.org Studies on related pyridine-2,6-dicarboxylic acid have demonstrated straightforward synthesis of various N-alkyl-N-phenylpicolinamides, a strategy directly applicable here. electrochemsci.org

Functionalization of the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can modulate the electronic properties of the entire molecule. acs.org This is crucial for applications in electronics, catalysis, and sensing. Palladium-catalyzed remote meta-C-H functionalization techniques, which have been developed for phenylacetic acid scaffolds using pyridine-based templates, could be adapted for this purpose. acs.org

Modification of the Pyridine Ring: While challenging due to the electron-deficient nature of the pyridine ring, direct C-H functionalization at other positions on the pyridine core could yield novel derivatives with unique steric and electronic profiles. bohrium.com

These modifications will enable the creation of derivatives with tailored properties such as enhanced luminescence, specific metal-binding capabilities, or improved biological efficacy.

Integration of this compound into Hybrid Materials and Nanotechnology

The ability of the dicarboxylate and pyridine nitrogen moieties to coordinate with metal ions makes this compound an excellent building block for advanced materials.

Promising future directions include:

Metal-Organic Frameworks (MOFs): Pyridine-dicarboxylic acids are well-established ligands for the construction of MOFs. nih.gov These porous materials have applications in gas storage, separation, and catalysis. aps.org The phenyl group in this compound can introduce additional π-π stacking interactions within the framework, potentially leading to unique topologies and enhanced functional properties. aps.org The specific substitution pattern may also influence framework flexibility and gas adsorption selectivity. ijarsct.co.in

Coordination Polymers (CPs): Similar to MOFs, CPs can be assembled using this ligand to create materials with interesting magnetic, optical, or catalytic properties. aps.org Research on 4,4'-(pyridine-3,5-diyl)dibenzoic acid has shown that such linkers can create diverse 2D and 3D structures with catalytic activity. aps.org

Functionalization of Nanomaterials: The carboxylic acid groups can be used to covalently anchor the molecule onto the surface of nanomaterials like graphene or carbon nanotubes. This functionalization can improve the dispersibility of these nanomaterials in various solvents and introduce new properties. For instance, functionalizing graphene with phenyl groups has been shown to retain its metallicity, which is crucial for electronic applications. epa.gov

Hybrid Inorganic-Organic Materials: The molecule can be integrated with inorganic clusters, such as polyoxometalates, to create hybrid materials with combined functionalities, including electrocatalytic and photocatalytic activities. nih.gov

Deepening the Understanding of Reaction Mechanisms and Catalytic Cycles through Advanced Methodologies

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and designing more efficient catalysts. Future research should employ advanced methodologies to elucidate the pathways involved in the synthesis and functionalization of this compound.

Key methodologies will include:

In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and Raman spectroscopy can provide real-time information about the formation and consumption of intermediates during a reaction. aps.orgepa.gov This allows for the direct observation of the catalytic cycle and helps identify rate-determining steps.

Kinetic Studies: Detailed kinetic analysis, including determining reaction orders and kinetic isotope effects, can provide crucial insights into the mechanism, particularly for catalytic processes like C-H activation. nih.gov Studies on palladium-catalyzed functionalization of other pyridine derivatives have successfully used these methods to propose turnover-limiting steps. nih.gov

Isolation and Characterization of Intermediates: Trapping and characterizing key catalytic intermediates, such as organometallic complexes in C-H activation cycles, using techniques like X-ray crystallography and NMR spectroscopy, provides direct evidence for proposed mechanisms.

These advanced studies will move beyond simple product analysis to provide a molecular-level understanding of the transformations, enabling the rational design of next-generation synthetic methods.

Expanding Computational Models for Predictive Design and High-Throughput Screening

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules and materials based on the this compound scaffold.

Future computational efforts should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic properties, molecular geometry, and reactivity of this compound and its derivatives. electrochemsci.org Such studies can elucidate structure-property relationships, for example, by calculating HOMO-LUMO gaps to predict electronic behavior or modeling interactions with metal surfaces. mdpi.comelectrochemsci.org

Quantitative Structure-Activity Relationship (QSAR) Models: For biological applications, 4D-QSAR models can be developed to predict the activity of new derivatives based on their three-dimensional structure and electronic properties. nih.gov This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and testing. nih.gov

High-Throughput Computational Screening: Automated computational workflows can be designed to screen vast numbers of potential ligands or catalysts for reactions involving the target molecule. This in silico approach can rapidly identify promising candidates for experimental validation, saving significant time and resources. whiterose.ac.uk

Modeling of Material Properties: Computational models can predict the properties of MOFs and other materials constructed from this compound, including their porosity, gas adsorption selectivity, and stability, guiding the synthesis of materials with desired functionalities.

Table 2: Computational Methodologies and Their Applications

Computational Method Application for this compound Research Predicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, vibrational frequencies, and reaction energetics. electrochemsci.org Electronic properties (HOMO/LUMO), reactivity indices, spectroscopic data.
4D-QSAR Predicting biological activity of derivatives. nih.gov Identification of pharmacophores, prediction of inhibitory concentrations.
High-Throughput Screening Virtual screening of catalysts or ligands for synthesis. whiterose.ac.uk Ranking of potential catalysts based on calculated activation energies.
Molecular Dynamics (MD) Simulating the behavior of MOFs or CPs in different environments. mdpi.com Structural stability, diffusion of guest molecules, mechanical properties.

Addressing Sustainability Challenges in the Synthesis and Application of this compound

The principles of green chemistry must be integrated into the entire lifecycle of this compound, from its synthesis to its final application.

Future research will need to address several sustainability challenges:

Renewable Feedstocks: Exploring synthetic pathways that utilize bio-based starting materials instead of petroleum-derived precursors is a key long-term goal. Research into producing pyridine dicarboxylic acid building blocks from renewable sources like lignin or glucose is already underway and could be adapted.

Atom Economy: As discussed in section 10.1, developing synthetic routes like MCRs and C-H activation that maximize the incorporation of starting materials into the final product is crucial for minimizing waste. aps.org

Catalyst Recyclability: For catalytic processes, developing heterogeneous or magnetically separable catalysts will be important for easy removal and reuse, reducing costs and preventing contamination of the final product.

Biodegradability: For applications where the material may enter the environment, such as in agrochemicals or certain polymers, designing derivatives with enhanced biodegradability will be a critical consideration.

By proactively addressing these challenges, the development of this compound can align with the broader goals of sustainable chemical manufacturing.

Synergies and Collaborations with Other Fields of Chemical and Materials Science for Expanded Applications

The full potential of this compound will be realized through interdisciplinary collaboration, leveraging its unique properties across various scientific fields.

Future synergies are anticipated in:

Medicinal Chemistry: The pyridine scaffold is a "privileged" structure found in numerous FDA-approved drugs. rsc.orgnih.gov Collaboration with medicinal chemists and pharmacologists could explore derivatives of this compound as potential enzyme inhibitors, antibacterial agents, or anticancer therapeutics. nih.govresearchgate.net The dicarboxylic acid functionality offers opportunities for tuning solubility and creating prodrugs.

Materials Science and Engineering: Partnering with materials scientists will be essential for translating the potential of this molecule into functional devices. This includes fabricating and testing MOFs for gas separation membranes, developing hybrid materials for photovoltaic cells, or creating novel polymers with enhanced thermal and mechanical properties.

Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding and π-π stacking makes it an interesting candidate for designing complex supramolecular architectures, such as molecular switches or self-healing materials.

Catalysis: Collaborations with experts in catalysis could explore the use of metal complexes of this compound as catalysts for various organic transformations, building on the known catalytic activity of similar coordination compounds. aps.org

By fostering these collaborations, the fundamental chemical research into this compound can be effectively translated into innovative technologies and solutions for real-world problems.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-phenyl-2,3-pyridinedicarboxylic acid?

  • Methodological Answer : Synthesis optimization requires selecting appropriate catalysts (e.g., palladium or copper-based catalysts) and solvents (e.g., DMF or toluene) to enhance reaction efficiency. For example, cyclization steps under reflux conditions can improve yield . Purification via recrystallization using ethanol or methanol is recommended to achieve >95% purity, as demonstrated in analogous pyridinecarboxylic acid syntheses .

Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography can resolve stereochemical ambiguities . Differential scanning calorimetry (DSC) may further assess thermal stability.

Q. How can researchers address solubility challenges during experimental workflows?

  • Methodological Answer : Solubility can be improved using polar aprotic solvents (e.g., DMSO) or pH adjustment via carboxylate salt formation. Pre-screening solvents under varying temperatures (25–80°C) is advised to identify optimal conditions .

Advanced Research Questions

Q. What mechanistic insights guide the design of derivatives for catalytic or material science applications?

  • Methodological Answer : Density functional theory (DFT) calculations can predict reactive sites on the pyridine ring, enabling targeted functionalization (e.g., introducing electron-withdrawing groups at the 6-phenyl position). Experimental validation via kinetic studies under controlled atmospheres (e.g., inert gas) minimizes side reactions .

Q. How should researchers integrate computational modeling to predict ligand-receptor interactions in biological studies?

  • Methodological Answer : Molecular docking simulations using software like AutoDock Vina, paired with molecular dynamics (MD) simulations, can model binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interaction thermodynamics .

Q. What experimental designs resolve contradictions in reported reactivity data (e.g., divergent catalytic outcomes)?

  • Methodological Answer : Employ factorial design to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can test interactions between solvent polarity, reaction time, and catalyst type. Statistical tools like ANOVA identify significant factors, reconciling discrepancies .

Q. How can researchers link synthetic modifications of this compound to broader chemical engineering frameworks?

  • Methodological Answer : Align functionalization strategies (e.g., introducing sulfonic groups for ion-exchange membranes) with separation technologies (e.g., membrane filtration). Process simulation software (e.g., Aspen Plus) models scalability, ensuring alignment with CRDC subclass RDF2050104 (membrane technologies) .

Q. What methodologies validate the compound’s role in heterogeneous catalysis or energy applications?

  • Methodological Answer : Use in situ Fourier-transform infrared spectroscopy (FTIR) to monitor surface interactions during catalytic cycles. Pair with X-ray photoelectron spectroscopy (XPS) to analyze oxidation states of metal catalysts. Compare results with CRDC subclass RDF2050103 (chemical engineering design) for industrial relevance .

Methodological Notes

  • Theoretical Frameworks : Ground research in coordination chemistry (e.g., ligand-metal charge transfer) or supramolecular assembly theories to contextualize findings .
  • Data Interpretation : Address outliers by revisiting reaction conditions (e.g., moisture sensitivity) and applying error-analysis frameworks (e.g., Monte Carlo simulations) .
  • Ethical Compliance : Adhere to safety protocols for handling carboxylic acids (e.g., PPE, fume hoods) as emphasized in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.